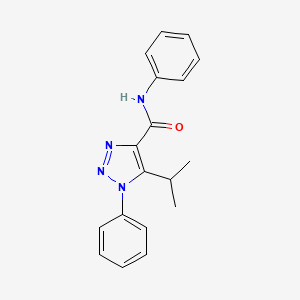

5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Description

5-Isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with an isopropyl group at position 5, a phenyl group at position 1, and a carboxamide group linked to a second phenyl ring at position 2. Its molecular formula is C₁₉H₁₈N₄O, with a molar mass of 318.38 g/mol. The compound is of interest in medicinal chemistry due to the pharmacological versatility of triazole derivatives, including applications in anticancer, antimicrobial, and metabolic disorder therapies .

Properties

IUPAC Name |

N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-13(2)17-16(18(23)19-14-9-5-3-6-10-14)20-21-22(17)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUSRZZSADWJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1H-1,2,3-Triazole-4-carboxamide Family

Several compounds share the 1H-1,2,3-triazole-4-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Key Structural and Physicochemical Comparisons

Key Differences in Substituent Effects

Position 5 Substituents: The isopropyl group in the target compound enhances lipophilicity compared to the methyl group in 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (logP: ~3.5 vs. Cyclopropyl substituents (as in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) introduce steric hindrance, which may reduce metabolic degradation .

Position 1 Aryl Groups :

- The phenyl group in the target compound contrasts with 2-fluorophenyl in compound 3p, where fluorine enhances electronic effects and bioavailability .

- 4-Methoxyphenyl substituents (e.g., in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) improve solubility but may reduce target binding affinity due to steric effects .

Chlorophenyl groups (e.g., in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) increase halogen bonding capabilities, critical for receptor binding .

Biological Activity

5-Isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, known for their diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in tryptophan catabolism and immune regulation.

Chemical Structure

The compound's structure is characterized by a triazole ring substituted with isopropyl and diphenyl groups, along with a carboxamide functional group. This unique arrangement contributes to its biological properties.

This compound has been identified as a potent inhibitor of IDO1. The mechanism involves the interaction of the triazole moiety with the heme group of the enzyme and specific residues within its active site. Structural modifications at the C4 and C5 positions of the triazole ring significantly influence its inhibitory potency.

Inhibition of IDO1

Recent studies have demonstrated that derivatives of 4,5-disubstituted 1,2,3-triazoles exhibit strong inhibitory effects on IDO1. The lead compound from these studies showed an IC50 value in the nanomolar range (approximately 92–94 nM), suggesting high efficacy in inhibiting this enzyme .

Comparative IC50 Values

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 92–94 | High potency against IDO1 |

| Ethyl 5-phenyl-2H-1,2,3-triazole-4-carboxylate | 14.39 | Lower potency compared to triazole derivatives |

| 4-Carboxamide derivatives | 60–115 | Varied efficacy based on structural modifications |

Study on IDO1 Inhibition

A comprehensive study evaluated various triazole derivatives for their ability to inhibit IDO1. The results indicated that compounds with specific substitutions at the C4 and C5 positions exhibited enhanced binding affinity and selectivity for IDO1. The presence of halogenated aryl groups was particularly noted to improve inhibitory activity due to favorable electronic interactions .

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using cancer cell lines such as MCF-7 and A549. The results indicated that the compound not only inhibited IDO1 but also exhibited significant cytotoxic effects against these cell lines. For instance, compounds derived from the same scaffold showed IC50 values ranging from micromolar to sub-micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.